Cas no 99512-10-4 (3-amino-4-nitro-benzonitrile)
3-amino-4-nitro-benzonitrile Chemical and Physical Properties
Names and Identifiers
-
- 3-Amino-4-nitrobenzonitrile
- Benzonitrile, 3-amino-4-nitro-
- 3-amino-4-nitro-benzonitrile
- Benzonitrile,3-amino-4-nitro
- VKQPDHKSUIHUDF-UHFFFAOYSA-N
- AB0027958
- W9876
- ST24022663
- AM20120675
- MFCD18389919
- GS-4108
- AC-25649
- Benzonitrile,3-amino-4-nitro;
- J-511624
- CS-W006089
- SY026733
- 99512-10-4
- DTXSID40467476
- SCHEMBL1068675
- AKOS015920051
- SB76051
- A858456
- Benzonitrile, 3-amino-4-nitro-
- DB-348058
-
- MDL: MFCD18389919
- Inchi: 1S/C7H5N3O2/c8-4-5-1-2-7(10(11)12)6(9)3-5/h1-3H,9H2
- InChI Key: VKQPDHKSUIHUDF-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=CC(C#N)=CC=1N)=O
Computed Properties
- Exact Mass: 163.03800
- Monoisotopic Mass: 163.038176411g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 95.6
Experimental Properties
- PSA: 95.63000
- LogP: 2.15308
3-amino-4-nitro-benzonitrile Security Information
- Hazardous Material transportation number:3439
- HazardClass:6.1
- PackingGroup:Ⅲ
3-amino-4-nitro-benzonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
3-amino-4-nitro-benzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
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| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A188956-10g |
3-Amino-4-nitrobenzonitrile |
99512-10-4 | 98% | 10g |
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| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A188956-1g |
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| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A188956-250mg |
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| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A188956-5g |
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| Fluorochem | 079042-250mg |
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| Fluorochem | 079042-1g |
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| Fluorochem | 079042-10g |
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3-amino-4-nitro-benzonitrile Suppliers
3-amino-4-nitro-benzonitrile Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on 3-amino-4-nitro-benzonitrile
Introduction to 3-amino-4-nitro-benzonitrile (CAS No. 99512-10-4)
3-amino-4-nitro-benzonitrile, identified by its Chemical Abstracts Service (CAS) number 99512-10-4, is a significant intermediate in the realm of organic synthesis and pharmaceutical chemistry. This compound, featuring a benzene ring substituted with both an amino group and a nitro group, as well as a cyano functional group, exhibits a unique set of chemical properties that make it valuable in various synthetic pathways. The presence of these distinct functional groups allows for diverse chemical transformations, making it a versatile building block for the development of more complex molecules.
The structural configuration of 3-amino-4-nitro-benzonitrile imparts it with both reactivity and stability, characteristics that are highly sought after in industrial and academic research settings. The nitro group, while electron-withdrawing, can participate in reduction reactions to form an amine, while the cyano group introduces reactivity suitable for nucleophilic additions and substitutions. The amino group, on the other hand, can engage in hydrogen bonding and further functionalization, such as acylation or diazotization.
In recent years, there has been growing interest in the applications of 3-amino-4-nitro-benzonitrile within the pharmaceutical industry. Its structural framework is reminiscent of several bioactive molecules, suggesting potential utility in drug discovery and development. For instance, derivatives of benzonitrile have been explored for their antimicrobial and anti-inflammatory properties. The nitro group can be further modified to introduce additional pharmacophores, enhancing the biological activity of the resulting compounds.
One of the most compelling aspects of 3-amino-4-nitro-benzonitrile is its role as a precursor in synthesizing heterocyclic compounds. Heterocycles are integral to many pharmaceuticals due to their ability to mimic natural biological structures and interact with biological targets. Researchers have leveraged the reactivity of 3-amino-4-nitro-benzonitrile to construct fused rings systems, such as pyridines and quinolines, which are prevalent in medicinal chemistry. These heterocycles often exhibit enhanced binding affinity and selectivity towards therapeutic targets.
The synthesis of 3-amino-4-nitro-benzonitrile itself is a topic of considerable interest. While there are multiple synthetic routes available, recent advancements have focused on optimizing yield and purity while minimizing waste. Catalytic methods have been particularly effective in achieving these goals. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce the amino and cyano groups with high efficiency. Such methodologies align with the growing emphasis on green chemistry principles, where sustainability is paramount.
From an industrial perspective, the demand for 3-amino-4-nitro-benzonitrile has been influenced by its applications in agrochemicals as well. The benzene derivatives serve as key intermediates in the production of herbicides and pesticides. The ability to modify the substituents on the benzene ring allows chemists to fine-tune the properties of these agrochemicals, improving their efficacy while reducing environmental impact.
The electronic properties of 3-amino-4-nitro-benzonitrile also make it relevant in materials science. Conducting polymers and organic semiconductors often require specific molecular architectures to achieve desired electronic characteristics. The conjugated system provided by the nitro and cyano groups can influence charge transport properties, making this compound a candidate for use in organic electronics.
In academic research, 3-amino-4-nitro-benzonitrile continues to be a valuable tool for studying reaction mechanisms and developing new synthetic strategies. Its reactivity allows researchers to probe fundamental chemical processes under controlled conditions. Additionally, computational studies have been employed to predict how modifications to its structure might affect its properties, providing insights that guide experimental work.
The future prospects for 3-amino-4-nitro-benzonitrile are bright, with ongoing research uncovering new applications and synthetic possibilities. As our understanding of molecular interactions deepens, so too does our ability to harness this compound's potential. Whether in pharmaceuticals, agrochemicals, or advanced materials, 3-amino-4-nitro-benzonitrile (CAS No. 99512-10-4) remains a cornerstone of modern chemical innovation.
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